molecular formula C16H23NO4 B12505455 Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate

Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate

Cat. No.: B12505455
M. Wt: 293.36 g/mol
InChI Key: PGSXVEDFRLNRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

erythro-N-Boc-O-benzyl-L-serine epoxide: is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is an epoxide derivative of N-Boc-O-benzyl-L-serine, featuring a tert-butyl carbamate (Boc) protecting group and a benzyl ether protecting group. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide typically involves the following steps:

    Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a benzyl group to form O-benzyl-L-serine.

    Protection of the Amino Group: The amino group of the serine derivative is protected using a tert-butyl carbamate (Boc) group to form N-Boc-O-benzyl-L-serine.

    Epoxidation: The protected serine derivative undergoes epoxidation to form erythro-N-Boc-O-benzyl-L-serine epoxide.

Industrial Production Methods: While specific industrial production methods for erythro-N-Boc-O-benzyl-L-serine epoxide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: erythro-N-Boc-O-benzyl-L-serine epoxide is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of amino acid derivatives, peptides, and other bioactive compounds .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It helps in understanding the mechanisms of epoxide hydrolases and other related enzymes .

Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes that interact with epoxides. It is also used in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, erythro-N-Boc-O-benzyl-L-serine epoxide is used in the production of fine chemicals and specialty materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of erythro-N-Boc-O-benzyl-L-serine epoxide involves its reactivity as an epoxide. Epoxides are highly reactive due to the strained three-membered ring structure, making them susceptible to nucleophilic attack. The compound can interact with nucleophiles, leading to ring-opening reactions. These reactions are often catalyzed by enzymes such as epoxide hydrolases, which facilitate the conversion of epoxides to diols .

Comparison with Similar Compounds

  • threo-N-Boc-O-benzyl-L-serine epoxide
  • tert-Butyl ((s)-2-(benzyloxy)-1-((s)-oxiran-2-yl)ethyl)carbamate
  • (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-6-phenyl-5-oxa-1,2-epoxyhexane

Uniqueness: erythro-N-Boc-O-benzyl-L-serine epoxide is unique due to its specific stereochemistry and protecting groups. The erythro configuration and the presence of both Boc and benzyl protecting groups make it a valuable intermediate in organic synthesis. Its reactivity and stability under various conditions also distinguish it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-(oxiran-2-yl)-2-phenylmethoxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSXVEDFRLNRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.